molecular formula C7H11N3 B1592245 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 740061-36-3

3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1592245
M. Wt: 137.18 g/mol
InChI Key: SKNBYROUCJKRDB-UHFFFAOYSA-N
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Description

3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (MTHPP) is a heterocyclic compound that belongs to the pyrazolo[4,3-c]pyridine family. It is a colorless, crystalline solid with a melting point of 111 °C. MTHPP is a derivative of pyrazole and has been widely studied due to its potential applications in various fields of science, such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

    • Application : This review covers comprehensive data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The review considers the advantages and drawbacks of different synthetic strategies .
  • Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

    • Application : This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
    • Methods : The review discusses the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
  • Enzymatic Inhibitory Activity Against c-Met Kinase

    • Application : A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed, synthesized and evaluated for their enzymatic inhibitory activity against c-Met kinase .
    • Methods : The compounds were synthesized and then evaluated for their enzymatic inhibitory activity .
    • Results : Nine of the synthesized compounds showed better activity than the lead compound .
  • In Vitro Antibacterial Activity

    • Application : A series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives were designed, synthesized and characterized for their in vitro antibacterial activity .
    • Methods : The fluoroquinolones were synthesized and characterized by 1H-NMR, MS and HRMS .
    • Results : The compounds were evaluated for their in vitro antibacterial activity against representative Gram-positive and Gram-negative strains .
  • Anticancer Properties of 1,6-naphthyridines

    • Application : 1,6-naphthyridines, which are structurally similar to pyrazolopyridines, have been found to exhibit a variety of pharmacological activities, including anticancer properties .
    • Methods : The specific methods of application would depend on the specific type of cancer being targeted and the specific derivative of 1,6-naphthyridine being used .
    • Results : While the specific results would depend on the specific derivative and cancer type, generally, these compounds have shown promise in preclinical studies .
  • Biological Potential of Indole Derivatives

    • Application : Indole derivatives, which are structurally similar to pyrazolopyridines, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods : The specific methods of application would depend on the specific biological activity being targeted and the specific derivative of indole being used .
    • Results : While the specific results would depend on the specific derivative and biological activity, generally, these compounds have shown promise in preclinical studies .
  • Palladium-Catalysed Suzuki–Miyaura Cross-Coupling Reaction

    • Application : The 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines were used in a palladium-catalysed Suzuki–Miyaura cross-coupling reaction .
    • Methods : The compounds were synthesized and then used in the Suzuki–Miyaura cross-coupling reaction .
    • Results : The specific results of this application are not provided in the source .
  • Antiviral, Anti-Inflammatory, Anticancer, Anti-HIV, Antioxidant, Antimicrobial, Antitubercular, Antidiabetic, Antimalarial, Anticholinesterase Activities of Indole Derivatives

    • Application : Indole derivatives, which are structurally similar to pyrazolopyridines, have been found to possess various biological activities .
    • Methods : The specific methods of application would depend on the specific biological activity being targeted and the specific derivative of indole being used .
    • Results : While the specific results would depend on the specific derivative and biological activity, generally, these compounds have shown promise in preclinical studies .

properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-6-4-8-3-2-7(6)10-9-5/h8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNBYROUCJKRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCCC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593269
Record name 3-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

CAS RN

740061-36-3
Record name 3-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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Reactant of Route 4
3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Citations

For This Compound
1
Citations
P Yogeeswari, M Sharma, G Samala… - European Journal of …, 2013 - Elsevier
We disclose the discovery of a novel series of tetrahydropyrido-pyrazoles that are potent inhibitors of tumour necrosis factor-alpha (TNF-α), nitric oxide and cannabinoid receptor …
Number of citations: 11 www.sciencedirect.com

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